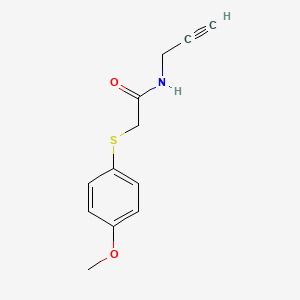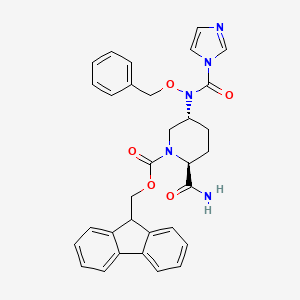
(9H-Fluoren-9-yl)methyl (2S,5R)-5-(N-(benzyloxy)-1H-imidazole-1-carboxamido)-2-carbamoylpiperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(9H-Fluoren-9-yl)methyl (2S,5R)-5-(N-(benzyloxy)-1H-imidazole-1-carboxamido)-2-carbamoylpiperidine-1-carboxylate is a complex organic compound that features a fluorenylmethyl group, an imidazole ring, and a piperidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (9H-Fluoren-9-yl)methyl (2S,5R)-5-(N-(benzyloxy)-1H-imidazole-1-carboxamido)-2-carbamoylpiperidine-1-carboxylate typically involves multiple steps. The process begins with the preparation of the fluorenylmethyl group, which is then attached to the piperidine ring. The imidazole ring is introduced through a series of reactions involving benzyloxy and carboxamido groups. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of flow microreactor systems. These systems allow for continuous synthesis, which can be more efficient and sustainable compared to traditional batch processes . The use of microreactors also enables better control over reaction conditions, leading to improved product quality and consistency.
Analyse Des Réactions Chimiques
Types of Reactions
(9H-Fluoren-9-yl)methyl (2S,5R)-5-(N-(benzyloxy)-1H-imidazole-1-carboxamido)-2-carbamoylpiperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Ammonia, hydroxide ions
Electrophiles: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of products, including esters, amides, and ethers .
Applications De Recherche Scientifique
Chemistry
In chemistry, (9H-Fluoren-9-yl)methyl (2S,5R)-5-(N-(benzyloxy)-1H-imidazole-1-carboxamido)-2-carbamoylpiperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules.
Biology
In biology, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it useful for investigating biological pathways and mechanisms .
Medicine
In medicine, this compound is explored for its potential therapeutic applications. Its structure suggests it may have activity against certain diseases, and it is being investigated as a potential drug candidate .
Industry
In industry, this compound is used in the development of new materials. Its unique properties make it suitable for applications in polymer science and materials engineering .
Mécanisme D'action
The mechanism of action of (9H-Fluoren-9-yl)methyl (2S,5R)-5-(N-(benzyloxy)-1H-imidazole-1-carboxamido)-2-carbamoylpiperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and affecting various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
®-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-6-((tert-butoxycarbonyl)amino)hexanoic acid: This compound shares the fluorenylmethyl group and has similar applications in organic synthesis.
Tertiary butyl esters: These compounds are used in synthetic organic chemistry and share some structural similarities with (9H-Fluoren-9-yl)methyl (2S,5R)-5-(N-(benzyloxy)-1H-imidazole-1-carboxamido)-2-carbamoylpiperidine-1-carboxylate.
Uniqueness
What sets this compound apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for a wide range of applications in research and industry .
Propriétés
Formule moléculaire |
C32H31N5O5 |
|---|---|
Poids moléculaire |
565.6 g/mol |
Nom IUPAC |
9H-fluoren-9-ylmethyl (2S,5R)-2-carbamoyl-5-[imidazole-1-carbonyl(phenylmethoxy)amino]piperidine-1-carboxylate |
InChI |
InChI=1S/C32H31N5O5/c33-30(38)29-15-14-23(37(31(39)35-17-16-34-21-35)42-19-22-8-2-1-3-9-22)18-36(29)32(40)41-20-28-26-12-6-4-10-24(26)25-11-5-7-13-27(25)28/h1-13,16-17,21,23,28-29H,14-15,18-20H2,(H2,33,38)/t23-,29+/m1/s1 |
Clé InChI |
NFCCFFJFOUCRPV-BTYSJIOQSA-N |
SMILES isomérique |
C1C[C@H](N(C[C@@H]1N(C(=O)N2C=CN=C2)OCC3=CC=CC=C3)C(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C(=O)N |
SMILES canonique |
C1CC(N(CC1N(C(=O)N2C=CN=C2)OCC3=CC=CC=C3)C(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


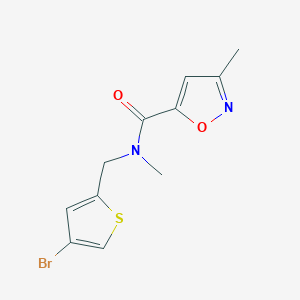


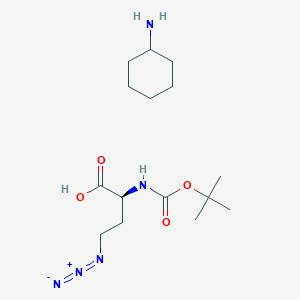

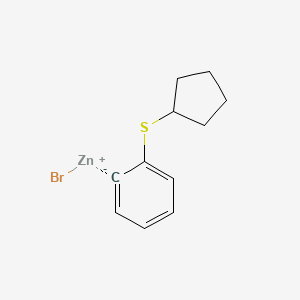
![N-methyl-N-[(3R,4S)-4-methylpiperidin-3-yl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine;hydrochloride](/img/structure/B14891314.png)
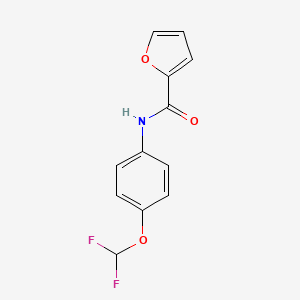
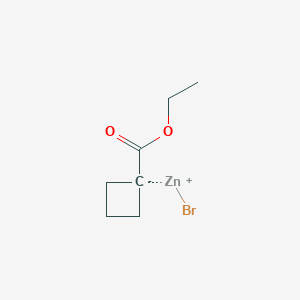
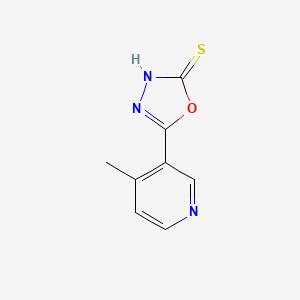
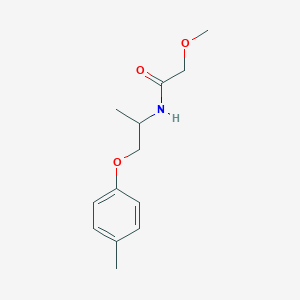
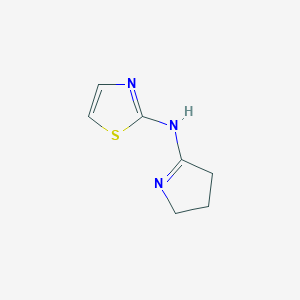
![5,6-Dimethoxy-[1,2,5]oxadiazolo[3,4-b]pyrazine](/img/structure/B14891344.png)
